1-p-Tolyl-cyclohexanecarbonyl chloride
Overview
Description
1-p-Tolyl-cyclohexanecarbonyl chloride is a chemical compound with the molecular formula C14H17ClO and a molecular weight of 236.74 g/mol . It is an acid chloride derivative, specifically a cyclohexanecarbonyl chloride substituted with a p-tolyl group. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-p-Tolyl-cyclohexanecarbonyl chloride can be synthesized through the reaction of 1-p-tolyl-cyclohexanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, resulting in the formation of the acid chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the same principles as the laboratory synthesis. Large-scale production would require careful control of reaction conditions to ensure safety and efficiency, particularly in handling thionyl chloride and the gaseous by-products.
Chemical Reactions Analysis
Types of Reactions
1-p-Tolyl-cyclohexanecarbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and water to form the corresponding amides, esters, and carboxylic acids, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-p-tolyl-cyclohexanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: React with this compound to form amides under mild conditions.
Alcohols: React to form esters, typically in the presence of a base such as pyridine to neutralize the HCl by-product.
Water: Hydrolyzes the compound to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
1-p-Tolyl-cyclohexanecarbonyl chloride is used in various scientific research applications, including:
Organic Synthesis:
Medicinal Chemistry: In the synthesis of potential pharmaceutical compounds, particularly those involving amide or ester linkages.
Material Science: As a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-p-Tolyl-cyclohexanecarbonyl chloride primarily involves its reactivity as an acid chloride. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion and forming the final product (amide, ester, or carboxylic acid) .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Another acid chloride with a benzene ring instead of a cyclohexane ring.
Cyclohexanecarbonyl Chloride: Lacks the p-tolyl group, making it less sterically hindered.
p-Tolylacetyl Chloride: Contains a tolyl group but with an acetyl chloride functional group instead of a cyclohexanecarbonyl chloride.
Uniqueness
1-p-Tolyl-cyclohexanecarbonyl chloride is unique due to the presence of both a cyclohexane ring and a p-tolyl group, which can influence its reactivity and steric properties. This combination makes it a valuable reagent in organic synthesis, particularly for introducing bulky groups into molecules .
Properties
IUPAC Name |
1-(4-methylphenyl)cyclohexane-1-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHENUMMBHAOHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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